ASP7663 - 1190217-35-6

ASP7663

Catalog Number: EVT-260241
CAS Number: 1190217-35-6
Molecular Formula: C14H14FNO3
Molecular Weight: 263.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid, commonly referred to as ASP7663, is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel [, , , ]. This compound is primarily utilized in scientific research to investigate the role and function of TRPA1 in various biological processes, including pain signaling, inflammation, and gastrointestinal motility [, , , ].

Source and Classification

ASP7663 was developed as part of research efforts focused on understanding and modulating TRPA1 activity. It falls under the category of small organic molecules designed to interact with ion channels, specifically targeting TRPA1 for its involvement in pain pathways and gastrointestinal function. The chemical structure and properties of ASP7663 position it as a promising agent in both basic research and clinical applications.

Synthesis Analysis

Methods

The synthesis of ASP7663 involves multiple steps, typically starting from readily available precursors. The process often includes:

  1. Formation of Key Intermediates: Initial reactions may involve the formation of substituted amines or carboxylic acids, which serve as building blocks.
  2. Cyclization Reactions: Subsequent cyclization steps are crucial for constructing the bicyclic or tricyclic frameworks characteristic of TRPA1 agonists.
  3. Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity levels necessary for biological testing.

Technical Details

The synthesis may involve techniques such as:

  • Mitsunobu Reaction: Utilized for coupling reactions that form amine bonds.
  • Base-Mediated Cyclization: Essential for forming the cyclic structures that are critical to the activity of TRPA1 agonists.
  • Chiral Resolution: If the compound exhibits stereoisomerism, methods such as chiral HPLC may be employed to isolate active enantiomers.
Molecular Structure Analysis

Structure

ASP7663's molecular structure features a complex arrangement that allows it to effectively bind to the TRPA1 channel. Key structural elements include:

  • Functional Groups: Various functional groups that enhance solubility and binding affinity.
  • Stereochemistry: The presence of chiral centers which can influence pharmacological activity.

Data

The molecular formula, molecular weight, and specific structural data have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Exact values would typically be provided in detailed chemical databases or publications related to ASP7663.

Chemical Reactions Analysis

Reactions

ASP7663 undergoes several chemical reactions relevant to its functionality:

  • Binding Interactions: The primary reaction of interest is its binding to the TRPA1 channel, which leads to channel activation.
  • Metabolic Stability: Understanding how ASP7663 is metabolized within biological systems is crucial for its application; studies often assess its stability in liver microsomes or other biological matrices.

Technical Details

Research into ASP7663 includes kinetic studies to determine its binding affinity (Kd) and efficacy (EC50) at activating TRPA1 channels. These parameters are essential for evaluating its potential as a therapeutic agent.

Mechanism of Action

Process

ASP7663 activates TRPA1 channels by binding to specific sites on the receptor, leading to conformational changes that open the channel. This activation results in increased intracellular calcium levels, which are pivotal in mediating nociceptive signals.

Data

Studies have shown that ASP7663 can induce concentration-dependent effects on gastrointestinal motility, evidenced by changes in colonic motility patterns in experimental models . Its effects are reversible upon washout, indicating a competitive mechanism at the receptor level.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: ASP7663 demonstrates favorable solubility profiles in aqueous environments, which is critical for its bioavailability.
  • Stability: The compound exhibits stability under physiological conditions, although specific degradation pathways should be investigated further.

Chemical Properties

  • pKa Values: Understanding the acid-base properties helps predict its behavior in different biological environments.
  • LogP: Lipophilicity values can provide insights into absorption and distribution characteristics.

Relevant data on these properties can be found in chemical literature or proprietary databases used by pharmaceutical researchers.

Applications

ASP7663 has potential applications in various scientific fields:

  • Pain Management: As a selective TRPA1 agonist, it may provide new avenues for treating chronic pain conditions by modulating sensory pathways.
  • Gastrointestinal Disorders: Research indicates that it may enhance gastrointestinal motility, suggesting uses in conditions like constipation or postoperative ileus .
  • Pharmacological Research: ASP7663 serves as a valuable tool for studying TRPA1 function and its role in pain signaling pathways.
Introduction to TRPA1 Channels and ASP7663

TRPA1 as a Therapeutic Target in Visceral Pathologies

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons and non-neuronal cells (e.g., renal tubules, immune cells). It functions as a polymodal sensor for noxious stimuli, including environmental irritants (e.g., mustard oil, acrolein), endogenous inflammatory mediators, and oxidative stress byproducts like 4-hydroxynonenal (4-HNE) and hydrogen peroxide (H₂O₂) [1] [3]. TRPA1 activation triggers calcium influx (Ca²⁺), leading to neuropeptide release (e.g., substance P, CGRP), which amplifies neurogenic inflammation and pain signaling [3] [9]. This pathway is critically implicated in visceral pathologies:

  • Renal Ischemia-Reperfusion (IR) Injury: TRPA1 expression surges during renal IR, correlating with elevated biomarkers of kidney injury (KIM-1, BUN, creatinine). Inhibition with HC-030031 (TRPA1 antagonist) suppresses inflammatory cascades (NF-κB phosphorylation, IL-1β, TNF-α) and apoptosis (caspase-3), demonstrating TRPA1's role as an oxidative stress sensor in renal tubules [2].
  • Gastrointestinal Disorders: TRPA1 mediates colonic nociception and mechanical hypersensitivity. In irritable bowel syndrome (IBS), TRPA1 activation by inflammatory mediators (e.g., bradykinin) enhances substance P release, driving visceral pain [9].
  • Cutaneous Thermoregulation: TRPA1 contributes to vasodilation during heat stress, particularly when nitric oxide synthase (NOS) is inhibited, acting as a "backup system" for thermoregulation [7].

Table 1: TRPA1 in Pathophysiological Processes

PathologyTRPA1 RoleKey MechanismsTherapeutic Impact
Renal IR InjuryOxidative stress sensor↑ KIM-1/BUN/Cre; activates TLR-4/NF-κB/caspase-3HC-030031 reduces inflammation/apoptosis [2]
Colonic NociceptionMediates mechanotransduction and hypersensitivitySubstance P release; neurogenic inflammationGPR35 agonists inhibit TRPA1-SP axis [9]
Exercise Heat StressCutaneous vasodilation modulatorNOS-independent vasodilationAntagonists attenuate vasodilation if NOS inhibited [7]

Pharmacological Rationale for TRPA1 Agonist Development

TRPA1 agonists paradoxically offer therapeutic benefits by desensitizing chronic pain pathways or stimulating protective responses:

  • Selective Agonism for Analgesia: Low-dose TRPA1 activation induces channel desensitization, attenuating nociceptor hyperexcitability. ASP7663 exemplifies this by stimulating serotonin (5-HT) release from enterochromaffin (EC) cells, enhancing gastrointestinal motility without abdominal pain—critical for constipation-predominant IBS [5] [10].
  • Species Consistency: ASP7663 exhibits uniform potency across human, rat, and mouse TRPA1 (EC₅₀ ≈ 0.5 μM), confirmed via calcium influx assays in TRPA1-transfected HEK293 cells. This cross-species reliability supports translational research [5] [8].
  • Target Selectivity: ASP7663 shows negligible activity at >60 receptors (including TRPV1) and enzymes, minimizing off-target effects [5] [10].

Table 2: ASP7663 vs. Other TRPA1 Agonists

AgonistEC₅₀ (Human TRPA1)Selectivity ProfileTherapeutic Application
ASP76630.51 μM [5]No activity at TRPV1 or 60+ other targets [10]Visceral analgesia; GI motility enhancement
JT-0100.65 nM [8]High potency but less characterizedResearch tool
Cinnamaldehyde~0.8 μM [1]Activates TRPV1/TRPV3Limited by off-target effects

ASP7663: Discovery and Structural Uniqueness

ASP7663 ((2E)-2-[7-Fluoro-1,2-dihydro-1-(2-methylpropyl)-2-oxo-3H-indol-3-ylidene]acetic acid) is a synthetic, non-electrophilic agonist optimized for TRPA1 specificity [10]. Its design leverages structural insights from cryo-electron microscopy (cryo-EM) of TRPA1:

  • Molecular Architecture: TRPA1 assembles as a homotetramer with cytoplasmic ankyrin repeats and a C-terminal coiled-coil domain stabilized by polyphosphates (e.g., IP₆). The "allosteric nexus"—a cysteine-rich linker and TRP domain—serves as a regulatory site for electrophiles [4] [6]. Unlike electrophilic agonists (e.g., AITC), ASP7663 activates TRPA1 without covalent modification, binding reversibly to avoid sustained channel activation [6] [8].
  • Binding Interactions: ASP7663’s fluoro-indole acetic acid structure enables hydrogen bonding with residues in the transmembrane pore domain, distinct from electrophilic agonists that target N-terminal cysteines (e.g., Cys621, Cys665) [4] [6].
  • Pharmacokinetic Advantage: Oral bioavailability and stability in DMSO/ethanol solutions facilitate in vivo studies [10].

Table 3: Structural and Functional Profile of ASP7663

PropertyASP7663Implication
Chemical Structure(2E)-2-[7-Fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acidNon-electrophilic; reversible binding [10]
TRPA1 ActivationEC₅₀: 0.51 μM (human), 0.50 μM (mouse) [5]Uniform potency across species
SelectivityNo activity at TRPV1; >60 receptors screened [10]Minimized off-target effects
Biological EffectStimulates 5-HT release in QGP-1 cells [10]Enhances GI motility; visceral analgesia

Concluding Note: ASP7663 exemplifies the therapeutic potential of TRPA1 agonism in visceral disorders. Its species-independent potency, selectivity, and non-electrophilic mechanism offer advantages over endogenous agonists, positioning it as a promising candidate for neurogenic inflammation and motility disorders.

Properties

CAS Number

1190217-35-6

Product Name

ASP7663

IUPAC Name

(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

InChI

InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+

InChI Key

RCVZUIGCNAAMIC-UXBLZVDNSA-N

SMILES

CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O

Solubility

Soluble in DMSO

Synonyms

ASP7663; ASP-7663; ASP 7663;

Canonical SMILES

CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O

Isomeric SMILES

CC(C)CN1C2=C(C=CC=C2F)/C(=C\C(=O)O)/C1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.